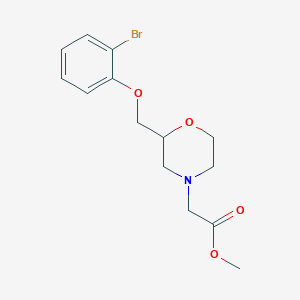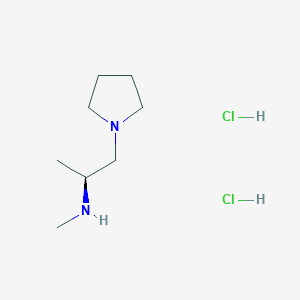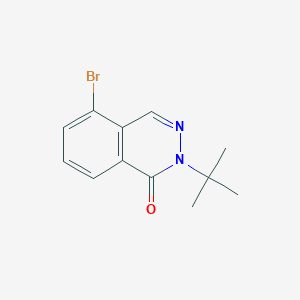
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one is a chemical compound with a molecular formula of C12H12BrN2O. It is a derivative of phthalazine, which is a bicyclic heterocycle containing nitrogen atoms. The presence of the bromine atom and the tert-butyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one typically involves the bromination of 2-(tert-butyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phthalazine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of phthalazine derivatives with reduced bromine content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phthalazine derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of phthalazine derivatives with altered oxidation states.
Scientific Research Applications
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group in its structure can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)phthalazin-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
5-bromo-2-tert-butylphthalazin-1-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)15-11(16)8-5-4-6-10(13)9(8)7-14-15/h4-7H,1-3H3 |
InChI Key |
ZZRRATZESAGYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


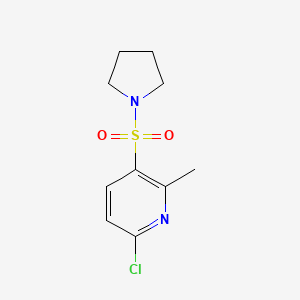

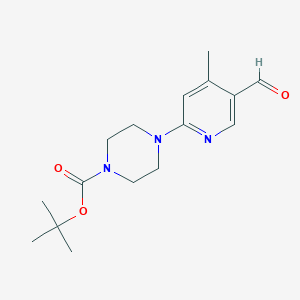



![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
